molecular formula C23H23NO5S B13899823 Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

Cat. No.: B13899823
M. Wt: 425.5 g/mol
InChI Key: PGKHKHCQYPOWLF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenyl and methylsulfonylphenyl groups. The final step involves the esterification of the compound with propan-2-ol. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-3-propan-2-yl-4-imidazolyl)-N-(4-methylsulfonylphenyl)-2-pyrimidinamine
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

InChI

InChI=1S/C23H23NO5S/c1-15(2)29-23(26)22(25)20-14-21(17-10-12-19(13-11-17)30(4,27)28)24(16(20)3)18-8-6-5-7-9-18/h5-15H,1-4H3

InChI Key

PGKHKHCQYPOWLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(=O)OC(C)C

Origin of Product

United States

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